A Technical Guide to the Bombesin Receptor Binding Affinity of (D-Phe12)-Bombesin
A Technical Guide to the Bombesin Receptor Binding Affinity of (D-Phe12)-Bombesin
Introduction: The Bombesin Peptide Family and its Receptors
The bombesin (Bn) family of peptides represents a crucial class of regulatory molecules with a wide array of physiological functions, from gastrointestinal (GI) motility and hormone release to central nervous system (CNS) effects on satiety and thermoregulation.[1] In mammals, the biological actions of bombesin-like peptides are mediated through three distinct G protein-coupled receptors (GPCRs), each with a unique affinity profile for endogenous ligands.[2][3][4]
-
BB1 Receptor (Neuromedin B Receptor, NMBR): This receptor shows a high preference for neuromedin B (NMB).[2][3]
-
BB2 Receptor (Gastrin-Releasing Peptide Receptor, GRPR): This subtype has a high affinity for gastrin-releasing peptide (GRP), the mammalian equivalent of amphibian bombesin.[1][2][3]
-
BB3 Receptor (BRS-3): Classified as an orphan receptor, BRS-3 does not bind endogenous ligands like NMB or GRP with high affinity, and its natural ligand remains unidentified.[2][4][5][6]
These receptors, particularly GRPR, are frequently overexpressed in various human cancers, including prostate, breast, and lung tumors, making them attractive targets for diagnostic imaging and targeted therapies.[2][7][8] This has driven extensive research into developing synthetic analogs with tailored binding properties and functional activities.
One such critical analog is (D-Phe12)-Bombesin. This guide provides an in-depth technical overview of its binding affinity for the bombesin receptor subtypes, the methodologies used to determine this affinity, and the underlying signaling mechanisms.
(D-Phe12)-Bombesin: A Key Structural Modification for Receptor Antagonism
(D-Phe12)-Bombesin is a synthetic analog of the native 14-amino acid bombesin peptide. The key modification lies at position 12, where the naturally occurring L-Histidine is replaced with a D-Phenylalanine. This seemingly subtle change—altering the stereochemistry of a single amino acid—profoundly impacts the peptide's interaction with the bombesin receptors.
Unlike the native bombesin, which is a full agonist, analogs with a D-Phenylalanine substitution at position 12 function as competitive antagonists.[9][10] These molecules bind to the receptor but fail to induce the conformational change necessary for G-protein activation and downstream signaling. Instead, they competitively block the binding of endogenous agonists like GRP.[9]
Binding Affinity Profile of (D-Phe12)-Bombesin
The primary utility of a receptor antagonist in research and clinical development is its ability to selectively block a specific receptor subtype. The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of this interaction. A lower Ki value indicates a higher binding affinity.
Studies have shown that (D-Phe12)-Bombesin and its related analogs primarily function as antagonists at the GRPR (BB2). Early characterization using guinea pig pancreatic acini, which are rich in GRPR, demonstrated that [D-Phe12]bombesin competitively inhibits bombesin-stimulated amylase release with a half-maximal inhibitory concentration (IC50) of approximately 4 μM.[9][10][11] Similarly, it inhibits the binding of radiolabeled bombesin analogs to rat brain tissue with IC50 values in the low micromolar range.[12][13]
| Ligand | Receptor Subtype | Species | Binding Affinity (IC50 / Ki) | Functional Activity | Reference(s) |
| (D-Phe12)-Bombesin | Bombesin Receptors (Primarily GRPR/BB2) | Guinea Pig | IC50 ≈ 4 μM | Antagonist | [9][10][11] |
| (D-Phe12)-Bombesin | Bombesin Receptors (Primarily GRPR/BB2) | Rat | IC50 ≈ 2-4.7 µM; Ki ≈ 4.7 µM | Antagonist | [11][12] |
| (D-Phe12,Leu14)-Bombesin | Bombesin Receptors (Primarily GRPR/BB2) | Rat | IC50 ≈ 2 μM | Antagonist | [13] |
Expert Insight: It is crucial to note that while effective as a research tool, the micromolar affinity of first-generation antagonists like (D-Phe12)-Bombesin is considered relatively low for therapeutic applications. This has spurred the development of subsequent generations of antagonists with significantly improved, often nanomolar, binding affinities. Nonetheless, the discovery of (D-Phe12)-Bombesin was a seminal step, proving that antagonism could be achieved through specific structural modifications.[9][10]
The binding affinity for NMBR (BB1) is generally lower than for GRPR, and it exhibits very low affinity for the orphan BRS-3 receptor.[14] This selectivity for GRPR over other subtypes is a key characteristic of this class of antagonists.
Methodology: Determining Binding Affinity via Competitive Radioligand Assay
The binding affinity (Ki) of an unlabeled compound like (D-Phe12)-Bombesin is determined experimentally using a competitive radioligand binding assay.[15][16][17] This technique measures the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor.
Principle of the Assay
A fixed concentration of a radioligand (e.g., ¹²⁵I-[Tyr4]-Bombesin) and a constant amount of a receptor source (e.g., cell membranes expressing GRPR) are incubated with increasing concentrations of the unlabeled competitor, (D-Phe12)-Bombesin. As the concentration of (D-Phe12)-Bombesin increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity. The concentration of (D-Phe12)-Bombesin that displaces 50% of the specific binding of the radioligand is the IC50 value.[15]
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation: Homogenize cells or tissues known to express the bombesin receptor subtype of interest (e.g., Swiss 3T3 cells for GRPR) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[18]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[18]
-
Receptor membranes (e.g., 10-50 µg protein).
-
A fixed concentration of radioligand (typically at or below its Kd value for the receptor).
-
Buffer (for total binding) or a saturating concentration of unlabeled bombesin (for non-specific binding) or increasing concentrations of the test compound, (D-Phe12)-Bombesin.
-
-
Incubation: Incubate the plates, often at 30-37°C for 60 minutes, to allow the binding to reach equilibrium.[18] The exact time and temperature must be optimized for each receptor-ligand system.
-
Separation: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through). Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[18]
-
Quantification: Place the filters into vials, add scintillation cocktail, and measure the radioactivity using a gamma or beta counter.[18]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (D-Phe12)-Bombesin.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[19][20] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The inclusion of "total binding" and "non-specific binding" controls for every experiment allows for the precise calculation of specific binding. The quality of the assay is assessed by the consistency of the Kd of the radioligand and the Bmax (receptor density) across experiments. A well-behaved competitive assay will yield a Hill slope close to 1.0, indicating competition at a single binding site.[21]
Bombesin Receptor Signaling Pathways
Understanding the signaling pathways that (D-Phe12)-Bombesin antagonizes is critical for interpreting its biological effects. GRPR and NMBR are canonical Gq/11-coupled receptors.[22][23]
Mechanism of Action: Upon agonist binding (e.g., GRP), the receptor activates the heterotrimeric G protein Gαq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[8][24] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including cell proliferation, hormone secretion, and smooth muscle contraction.[8][24][25][26]
(D-Phe12)-Bombesin, by competitively binding to the receptor, prevents this entire cascade from being initiated by an agonist.
Caption: Antagonism of the Gαq signaling pathway by (D-Phe12)-Bombesin.
Conclusion and Future Directions
(D-Phe12)-Bombesin represents a foundational tool in the study of bombesin receptor pharmacology. Its discovery confirmed that specific amino acid substitutions could convert a potent agonist into a competitive antagonist, paving the way for the rational design of more potent and selective molecules. While its binding affinity is modest by modern standards, it remains a valuable compound for in vitro studies to probe the function of GRPR. The principles of its design and the methodologies used for its characterization, as outlined in this guide, are fundamental to the ongoing development of novel bombesin receptor-targeted agents for oncology and neuroscience.
References
- Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
-
Weber, S., & Spindel, E. R. (2012). Biology and pharmacology of bombesin receptor subtype-3. Current Opinion in Endocrinology, Diabetes and Obesity, 19(1), 3-8. Retrieved from [Link]
-
Cheng-Prusoff Equation Calculator. (2024). Calculator.net. Retrieved from [Link]
-
Gonzalez, N., Moody, T. W., Igarashi, H., Ito, T., & Jensen, R. T. (2008). Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 15(1), 58–64. Retrieved from [Link]
-
Kenakin, T. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 15(3), 155-161. Retrieved from [Link]
-
Moody, T. W., & Jensen, R. T. (2009). Regulation and Signaling of Human Bombesin Receptors and Their Biological Effects. Current Opinion in Endocrinology, Diabetes and Obesity, 16(1), 60–65. Retrieved from [Link]
-
Weber, S., & Spindel, E. R. (2012). Biology and pharmacology of bombesin receptor subtype-3. ResearchGate. Retrieved from [Link]
-
Ramos-Álvarez, I., Moreno, P., Mantey, S. A., Nakamura, T., Nuche-Berenguer, B., Moody, T. W., Coy, D. H., & Jensen, R. T. (2015). Insights into bombesin receptors and ligands: Highlighting recent advances. Peptides, 67, 1-16. Retrieved from [Link]
-
Ramos-Álvarez, I., Moreno, P., Mantey, S. A., Nakamura, T., Nuche-Berenguer, B., Moody, T. W., Coy, D. H., & Jensen, R. T. (2015). Insights into Bombesin receptors and ligands: highlighting recent advances. Peptides, 67, 1-16. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-260. Retrieved from [Link]
-
Bombesin receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Bombesin receptors Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Merali, Z., Moody, T. W., & Coy, D. H. (1988). (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists. Synapse, 2(3), 282-287. Retrieved from [Link]
-
Heinz-Erian, P., Coy, D. H., Tamura, M., Jones, S. W., Gardner, J. D., & Jensen, R. T. (1987). [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 252(3), G439-G442. Retrieved from [Link]
-
Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. (2020). Bio-protocol, 10(18), e3761. Retrieved from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
GRPR General Information. (n.d.). Sino Biological. Retrieved from [Link]
-
Gq coupling selectivity of the GRPr. (n.d.). ResearchGate. Retrieved from [Link]
-
Adhikari, A., Chandra, R., & Devi, L. A. (2019). G protein αq exerts expression level-dependent distinct signaling paradigms. Cellular Signalling, 55, 1-13. Retrieved from [Link]
-
Gq binding to GRPR. (n.d.). ResearchGate. Retrieved from [Link]
-
GRPR - Gastrin-releasing peptide receptor - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]
-
Jensen, R. T., Battey, J. F., Spindel, E. R., & Benya, R. V. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews, 60(1), 1-42. Retrieved from [Link]
-
Bar-Lavan, Y., & Jensen, R. T. (2016). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Expert Opinion on Therapeutic Targets, 20(9), 1075-1092. Retrieved from [Link]
-
Heinz-Erian, P., Coy, D. H., Tamura, M., Jones, S. W., Gardner, J. D., & Jensen, R. T. (1987). [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. Scilit. Retrieved from [Link]
-
Tuma, F., & Frasier, C. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Lin, K., & Kobilka, B. K. (1996). Discovery of high affinity bombesin receptor subtype 3 agonists. Journal of Biological Chemistry, 271(44), 27725-27731. Retrieved from [Link]
Sources
- 1. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Biology and pharmacology of bombesin receptor subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [D-Phe12,Leu14]-Bombesin | CAS 108437-88-3 | Tocris Bioscience [tocris.com]
- 14. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 20. calculator.academy [calculator.academy]
- 21. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.ed.ac.uk [journals.ed.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. uniprot.org [uniprot.org]
- 25. sinobiological.com [sinobiological.com]
- 26. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
